molecular formula C14H19NO2 B12524392 (6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide CAS No. 652993-74-3

(6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide

Cat. No.: B12524392
CAS No.: 652993-74-3
M. Wt: 233.31 g/mol
InChI Key: FFKCFMAAZJMEOH-CYBMUJFWSA-N
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Description

(6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide is a chiral amide derivative characterized by a hex-3-enamide backbone with a phenyl group at the 6th position, a hydroxyl group at the same carbon, and dimethyl substitution on the nitrogen.

Properties

CAS No.

652993-74-3

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

(6R)-6-hydroxy-N,N-dimethyl-6-phenylhex-3-enamide

InChI

InChI=1S/C14H19NO2/c1-15(2)14(17)11-7-6-10-13(16)12-8-4-3-5-9-12/h3-9,13,16H,10-11H2,1-2H3/t13-/m1/s1

InChI Key

FFKCFMAAZJMEOH-CYBMUJFWSA-N

Isomeric SMILES

CN(C)C(=O)CC=CC[C@H](C1=CC=CC=C1)O

Canonical SMILES

CN(C)C(=O)CC=CCC(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hex-3-enamide Backbone: This step involves the preparation of the hex-3-enamide backbone through a series of reactions, such as aldol condensation and subsequent dehydration.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a selective hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

    Attachment of the Dimethylamine Group: The dimethylamine group is introduced through a nucleophilic substitution reaction, typically using dimethylamine and a suitable leaving group.

    Addition of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts alkylation reaction, using benzene and a suitable alkylating agent.

Industrial Production Methods

Industrial production of (6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dimethylamine group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Dimethylamine in ethanol, thiol in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted amides or thiol derivatives.

Scientific Research Applications

(6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. Additionally, it may interact with neurotransmitter receptors, influencing mood and cognitive functions.

Comparison with Similar Compounds

Benzothiazole Acetamides ()

The European patent lists N-(6-trifluoromethylbenzothiazole-2-yl)acetamide derivatives, which share an amide core but differ in aromatic substituents. Key comparisons:

  • Aromatic Moieties : The target compound’s phenyl group contrasts with the benzothiazole rings in the patent compounds. The latter feature electron-withdrawing trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups, which enhance metabolic stability and membrane permeability in drug design.
  • Substituent Effects : The hydroxyl group in the target compound may confer polarity and hydrogen-bonding capacity, whereas methoxy groups in the patent compounds favor lipophilicity .

Phenolic Glycosides ()

These compounds exhibit antioxidant and anti-inflammatory properties, suggesting that the hydroxyl-phenyl motif in the target compound could similarly contribute to bioactivity .

Stereochemical and Conformational Comparisons

Cyclohexene Derivatives ()

FDB021861 ((6S)-3-methylidene-6-(propan-2-yl)cyclohex-1-ene) highlights stereochemical influences. The (6S)-configuration in this terpene contrasts with the (6R)-configuration in the target compound. Such stereochemical differences can drastically alter molecular interactions, as seen in enantiomer-specific biological effects .

Data Table: Key Structural and Functional Comparisons

Property (6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide N-(6-Trifluoromethylbenzothiazole-2-yl)acetamides Phenolic Glycosides (e.g., Samwiside)
Core Structure Hex-3-enamide with phenyl, hydroxyl, dimethylamide Benzothiazole-acetamide Phenolic glycoside (sugar + aromatic aglycone)
Key Substituents C6: -OH, -Ph; N: -CH₃ Benzothiazole: -CF₃, -OCH₃ Sugar moieties (e.g., β-D-glucopyranosyl)
Stereochemistry R-configuration at C6 Not specified Variable (e.g., axial/equatorial glycosidic bonds)
Hypothetical Bioactivity Potential CNS modulation (amide class) Anticancer, antimicrobial (benzothiazole derivatives) Antioxidant, anti-inflammatory

Research Findings and Hypotheses

  • Pharmacological Potential: Benzothiazole acetamides in demonstrate antitumor activity, implying that the target compound’s amide group and aromaticity may also support drug-like properties. However, the hydroxyl group could reduce blood-brain barrier penetration compared to lipophilic trifluoromethyl groups .
  • Stereochemical Impact : The (6R)-configuration may influence binding affinity in chiral environments, as seen in enantioselective enzyme inhibition .
  • Natural Product Context: Phenolic glycosides in are often isolated via ethyl acetate extraction, suggesting that similar methods could isolate the target compound if present in natural sources .

Biological Activity

(6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a chiral center at the 6-position, which is critical for its biological activity. Its structural formula can be represented as follows:

C16H23NO\text{C}_{16}\text{H}_{23}\text{N}\text{O}

This structure includes a hydroxyl group, dimethylamino group, and a phenyl ring, contributing to its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to (6R)-6-hydroxy-N,N-dimethyl-6-phenylhex-3-enamide exhibit significant antimicrobial properties. For example, compounds with structural similarities have shown activity against both gram-positive and gram-negative bacteria, highlighting their potential as antimicrobial agents.

  • Case Study : A study reported that certain piperidine derivatives displayed broad-spectrum antibacterial activity, particularly against strains such as Staphylococcus aureus and Klebsiella pneumoniae . This suggests that modifications in the structure of (6R)-6-hydroxy-N,N-dimethyl-6-phenylhex-3-enamide could enhance its efficacy against similar pathogens.

Antifungal Activity

The compound's potential antifungal properties have also been explored. Research has shown that related compounds can inhibit the growth of fungi like Aspergillus flavus, indicating that (6R)-6-hydroxy-N,N-dimethyl-6-phenylhex-3-enamide may possess similar capabilities.

Activity Type Target Organism Efficacy
AntibacterialStaphylococcus aureusModerate to High
AntibacterialKlebsiella pneumoniaeHigh
AntifungalAspergillus flavusModerate

The precise mechanism by which (6R)-6-hydroxy-N,N-dimethyl-6-phenylhex-3-enamide exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in microbial metabolism or cell wall synthesis, similar to other compounds in its class.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of (6R)-6-hydroxy-N,N-dimethyl-6-phenylhex-3-enamide is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics; however, detailed toxicological assessments are necessary to ensure safety for clinical use.

Summary of Findings

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antifungal Activity : Potential efficacy against specific fungi.
  • Mechanism : Likely involves interaction with microbial metabolic pathways.
  • Pharmacokinetics : Promising absorption profile; further studies required for toxicity.

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